1,4-Diphenylbutan-1-amine hydrochloride
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Overview
Description
1,4-Diphenylbutan-1-amine hydrochloride: is a chemical compound with the molecular formula C16H20ClN It is a hydrochloride salt form of 1,4-diphenylbutan-1-amine, which is characterized by the presence of two phenyl groups attached to a butane chain with an amine group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Diphenylbutan-1-amine hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of 1,4-Diphenylbutane: This can be achieved through a Friedel-Crafts alkylation reaction where benzene reacts with 1,4-dibromobutane in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The resulting 1,4-diphenylbutane undergoes a nucleophilic substitution reaction with ammonia or an amine to introduce the amine group, forming 1,4-diphenylbutan-1-amine.
Hydrochloride Salt Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
1,4-Diphenylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,4-Diphenylbutan-1-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-diphenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The phenyl groups may also participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
1,4-Diphenylbutane: Lacks the amine group, making it less reactive in certain chemical reactions.
1,4-Diphenylbutan-2-amine: Has the amine group at a different position, leading to different chemical and biological properties.
1,4-Diphenylbutan-1-ol: Contains a hydroxyl group instead of an amine, resulting in different reactivity and applications.
Uniqueness:
1,4-Diphenylbutan-1-amine hydrochloride is unique due to the presence of both phenyl groups and an amine group, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1,4-diphenylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14;/h1-6,8-9,11-12,16H,7,10,13,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOVGZVXRPLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585834 |
Source
|
Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74533-88-3, 101286-41-3 |
Source
|
Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diphenylbutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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